
Ropivacaine mesylate
Overview
Description
Ropivacaine Mesilate is a local anesthetic drug belonging to the amino amide group. It is commonly used for regional anesthesia and pain management. The compound is known for its long-lasting effects and reduced cardiotoxicity compared to other local anesthetics like bupivacaine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ropivacaine Mesilate is synthesized through a series of chemical reactions starting from 2,6-dimethylanilineThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of Ropivacaine Mesilate involves large-scale chemical synthesis using automated reactors. The process includes purification steps such as crystallization and filtration to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Ropivacaine Mesilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of dealkylated products.
Substitution: Substitution reactions can occur at the aromatic ring, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions often involve the use of halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions include hydroxylated and dealkylated metabolites, which are excreted in the urine .
Scientific Research Applications
Clinical Applications in Anesthesia
Epidural Anesthesia and Pain Management
Ropivacaine mesylate is primarily utilized for epidural anesthesia, offering effective pain relief during and after surgical procedures. Studies indicate that it provides a favorable balance between sensory and motor nerve block, allowing patients to retain motor function while achieving analgesia. A study demonstrated that this compound administered epidurally significantly reduced mechanical allodynia and thermal hyperalgesia in neuropathic pain models, with prolonged effects when used in sustained-release formulations .
Combination with Adjuvants
Research has shown that combining this compound with adjuvants such as dexmedetomidine or dexamethasone can enhance its analgesic effects. In a thoracic paravertebral nerve block study, the addition of dexmedetomidine resulted in lower postoperative pain scores and reduced opioid consumption . This combination therapy is particularly beneficial in managing postoperative pain, leading to quicker recovery times and decreased need for additional analgesics.
Neurotoxicity Studies
Despite its clinical efficacy, concerns regarding the neurotoxic potential of this compound have emerged. A study on PC12 cells revealed that exposure to varying concentrations of this compound induced apoptosis through the up-regulation of the Fas/FasL pathway. The research indicated that higher concentrations of this compound significantly decreased cell viability and increased necrosis and apoptosis rates . This finding underscores the importance of carefully monitoring dosages to minimize neurotoxic effects during clinical use.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic applications. A recent study developed a UPLC-MS/MS method for quantifying ropivacaine and its metabolite 3-hydroxy ropivacaine in cerebrospinal fluid. This method allows for precise monitoring of drug levels during clinical applications, ensuring effective pain management while minimizing adverse effects .
Case Studies and Clinical Trials
Numerous clinical trials have assessed the effectiveness of this compound in various surgical settings. For instance, a systematic review highlighted its effectiveness as an alternative to traditional anesthetics in epidural anesthesia, demonstrating comparable safety profiles while providing superior analgesic properties . Additionally, case studies involving pediatric patients undergoing upper limb surgery reported successful outcomes with minimal side effects when utilizing ultrasound-guided techniques with this compound .
Summary of Findings
Mechanism of Action
Ropivacaine Mesilate works by blocking the generation and conduction of nerve impulses. It increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. This is achieved by inhibiting sodium ion influx through sodium channels in the nerve cell membrane .
Comparison with Similar Compounds
Similar Compounds
Bupivacaine: Known for its potent anesthetic effects but higher cardiotoxicity.
Lidocaine: Widely used but has a shorter duration of action compared to Ropivacaine Mesilate.
Mepivacaine: Similar in structure but with different pharmacokinetic properties .
Uniqueness
Ropivacaine Mesilate is unique due to its reduced cardiotoxicity and longer duration of action. It provides effective pain relief with a lower risk of adverse effects, making it a preferred choice for many clinical applications .
Biological Activity
Ropivacaine mesylate is an amide-type local anesthetic that has gained prominence in clinical settings for its efficacy in pain management during surgical procedures and its potential for regional anesthesia. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, therapeutic applications, and relevant case studies.
Absorption and Distribution
This compound exhibits a high bioavailability of approximately 87% to 98% when administered epidurally. It has a steady-state volume of distribution of about 41 ± 7 liters, indicating significant tissue binding and distribution capabilities . The compound is predominantly bound to plasma proteins (94%), primarily α1-acid glycoprotein, which influences its pharmacological activity and duration of action .
Metabolism
The metabolism of ropivacaine occurs mainly in the liver through the CYP1A2 enzyme, leading to various metabolites, including 3-OH-ropivacaine and N-dealkylated metabolites like PPX. These metabolites exhibit reduced pharmacological activity compared to the parent compound . The elimination half-life ranges from 1.6 to 6 hours depending on the route of administration .
Excretion
Approximately 86% of ropivacaine is excreted via the kidneys, with both unchanged drug and metabolites present in urine. This renal clearance is crucial for understanding dosing regimens, especially in patients with compromised renal function .
Ropivacaine acts primarily as a sodium channel blocker, inhibiting the influx of sodium ions during depolarization of neuronal membranes. This action prevents the propagation of action potentials along nerve fibers, thereby producing local anesthesia. Its selectivity for sensory fibers over motor fibers allows for effective pain relief with minimal motor blockade, making it advantageous in surgical settings .
Pain Management
This compound is extensively used for managing acute postoperative pain and chronic pain conditions. Its application in epidural anesthesia has been well-documented, demonstrating effective analgesia with a favorable safety profile compared to other local anesthetics like bupivacaine .
Case Studies
- Epidural Analgesia : A study involving rats demonstrated that epidural administration of this compound significantly reduced mechanical allodynia and thermal hyperalgesia in neuropathic pain models. The biological half-effective duration was approximately 3 hours .
- Sustained Release Formulation : Research on a sustained release lipid formulation showed that it could prolong the analgesic effects of this compound significantly compared to standard injections. In this study, higher doses resulted in longer durations of motor blockade and analgesia, indicating potential for improved clinical outcomes in pain management .
- Microneedle Delivery : Innovative approaches such as dissolving microneedles for intradermal delivery have been explored to enhance patient comfort and reduce systemic side effects associated with parenteral administration. This method showed promising results with over 60% drug delivery into skin layers without significant discomfort during administration .
Safety Profile
This compound is generally well-tolerated; however, adverse effects can occur if administered improperly or in excessive doses. Common side effects include central nervous system (CNS) toxicity (e.g., seizures) and cardiovascular effects (e.g., hypotension) due to systemic absorption . Notably, it has a lower incidence of cardiotoxicity compared to bupivacaine, making it a safer alternative for regional anesthesia .
Table: Comparison of this compound with Other Local Anesthetics
Property | This compound | Bupivacaine | Levobupivacaine |
---|---|---|---|
Cardiotoxicity | Low | High | Moderate |
Duration of Action | Moderate | Long | Moderate |
Protein Binding | 94% | 95% | 97% |
Bioavailability | 87-98% (epidural) | 75-85% (epidural) | 80-90% (epidural) |
Q & A
Basic Research Questions
Q. What experimental models are most effective for evaluating the duration and efficacy of ropivacaine mesylate in neuropathic pain studies?
- Methodological Answer : Rat models of peripheral neuropathy induced by spinal nerve ligation (L5/L6) are widely used. Behavioral assessments, such as mechanical allodynia (via von Frey filaments) and thermal hyperalgesia (via radiant heat tests), are conducted pre- and post-administration. Epidural injections of this compound (e.g., 200 μg/day) are compared to sustained-release formulations, with data analyzed using two-way repeated-measures ANOVA and post-hoc tests (e.g., Student-Newman-Keuls) to assess duration and biological half-lives .
Q. How does the pharmacokinetic profile of this compound compare to its sustained-release formulations?
- Methodological Answer : In rat models, this compound injections exhibit a biological half-effective duration of ~3 hours for analgesia. Sustained-release lipid formulations prolong anti-allodynia and anti-hyperalgesia effects by ~2–3 times, with half-lives extending to 2–3 days post-administration. Dose-response curves (e.g., 100–400 μg) and motor paralysis latency tests are critical for comparing formulations .
Q. What molecular targets of this compound are relevant to its anesthetic and analgesic mechanisms?
- Methodological Answer : this compound primarily inhibits voltage-gated sodium channels (SCNA) to block nerve impulse propagation. Additionally, it suppresses TREK-1 potassium channels (IC50 = 402.7 μM in COS-7 cells), which may modulate pain signaling. Electrophysiological assays (e.g., patch-clamp) and radioligand binding studies are used to quantify these interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s preemptive effects on neuropathic pain development?
- Methodological Answer : Discrepancies arise in studies where single-dose versus multi-daily administrations yield variable biological half-lives (48.6–71.1 hours). To address this, standardized protocols for preemptive dosing (e.g., 200 μg/day for 3 days pre-surgery) and longitudinal behavioral tracking (e.g., paw withdrawal latency over 6 days) are recommended. Statistical modeling (e.g., mixed-effects models) accounts for inter-individual variability .
Q. What in vitro models are suitable for assessing this compound-induced neurotoxicity?
- Methodological Answer : Rat pheochromocytoma PC12 cells are used to study mitochondrial autophagy and STAT3 phosphorylation pathways. Neurotoxicity assays include measuring Fas/FasL expression via Western blot and caspase-3 activity via fluorometric kits. Dose-dependent cytotoxicity (e.g., 0.1–1 mM) is analyzed using MTT assays .
Q. How do sustained-release formulations of this compound avoid inducing analgesic tolerance in chronic pain models?
- Methodological Answer : Sustained-release formulations maintain stable plasma concentrations, reducing peak-trough fluctuations that trigger receptor desensitization. In rat studies, repeated epidural administration (3 days) showed no tolerance via consistent blockade of mechanical allodynia (P < 0.05 vs. saline controls). Pharmacokinetic-pharmacodynamic (PK-PD) modeling helps optimize release kinetics .
Q. Data Analysis and Experimental Design
Q. What statistical methods are critical for analyzing time-dependent analgesic effects of this compound?
- Methodological Answer : Two-way ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) is used for longitudinal data. Half-lives are calculated using non-compartmental analysis (NCA) of time-effect curves. Effect sizes (e.g., Cohen’s d) quantify differences between formulations, while survival analysis models assess duration thresholds .
Q. How should researchers design studies to compare this compound with other local anesthetics (e.g., bupivacaine)?
- Methodological Answer : Randomized controlled trials (RCTs) in animal models should standardize endpoints (e.g., motor paralysis latency, thermal hyperalgesia). Blinded assessments and crossover designs minimize bias. For example, this compound (0.75%) vs. bupivacaine (0.5%) requires equianalgesic dosing adjustments and pharmacokinetic sampling .
Properties
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.CH4O3S/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;1-5(2,3)4/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H3,(H,2,3,4)/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTSIOMXZOPKAF-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854056-07-8 | |
Record name | Ropivacaine mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854056078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ROPIVACAINE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJO2D2C5RI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.